N-(2-methyl-5-nitrophenyl)-1-benzofuran-2-carboxamide
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Overview
Description
N-(2-methyl-5-nitrophenyl)-1-benzofuran-2-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran ring fused with a carboxamide group and a nitrophenyl substituent, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-5-nitrophenyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction of 2-methyl-5-nitroaniline with 2-bromobenzofuran-1-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques like recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-5-nitrophenyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed, such as amino or thiol-substituted benzofuran carboxamides.
Scientific Research Applications
Mechanism of Action
The exact mechanism of action of N-(2-methyl-5-nitrophenyl)-1-benzofuran-2-carboxamide varies depending on its application. In antibacterial studies, it is believed to interfere with bacterial cell wall synthesis or protein function, leading to cell death . In anticancer research, the compound may inhibit specific enzymes or signaling pathways critical for cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine: Another compound with a nitrophenyl group, known for its use in cancer treatment.
1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide: Exhibits similar antibacterial properties and is used in the synthesis of various heterocyclic compounds.
Uniqueness
N-(2-methyl-5-nitrophenyl)-1-benzofuran-2-carboxamide stands out due to its benzofuran ring, which imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis and a promising candidate for drug development .
Properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-10-6-7-12(18(20)21)9-13(10)17-16(19)15-8-11-4-2-3-5-14(11)22-15/h2-9H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYURZZZQAYGET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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